4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene
Description
4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene (CAS: 84145-55-1; EINECS: 282-282-7) is a substituted aromatic compound with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol . Structurally, it features a tert-butyl group at the para position of the benzene ring and a 3,3-dimethoxypropyl chain at the ortho position. The dimethoxypropyl substituent introduces both steric bulk and polar functionality, influencing solubility and reactivity.
Properties
CAS No. |
84145-55-1 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-tert-butyl-4-(3,3-dimethoxypropyl)benzene |
InChI |
InChI=1S/C15H24O2/c1-15(2,3)13-9-6-12(7-10-13)8-11-14(16-4)17-5/h6-7,9-10,14H,8,11H2,1-5H3 |
InChI Key |
HVZIFEPQRGVYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride to form tert-butylbenzene . This intermediate can then undergo further reactions to introduce the 3,3-dimethoxypropyl group. Another approach involves the reaction of benzene with isobutene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Properties
One of the significant applications of 4-tert-butyl-1-(3,3-dimethoxypropyl)benzene is in the synthesis of Amorolfine , a potent antifungal agent. Amorolfine is used primarily in the treatment of onychomycosis (nail fungus) and other dermatophyte infections. It exhibits a broad spectrum of antifungal activity against various pathogens, including Candida albicans and Cryptococcus neoformans . The compound acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting their integrity and function.
Case Study: Amorolfine Synthesis
A notable study details a multi-step synthesis process for Amorolfine involving this compound as a precursor. The synthesis includes reactions such as hydroxymethylation and bromination, followed by coupling with methyl malonic ester to yield intermediates that ultimately lead to the formation of Amorolfine . This demonstrates the compound's utility in developing effective antifungal therapies.
Fragrance Industry
Perfuming Agent
this compound is also recognized for its applications in perfumery. It is utilized to create fragrances with distinct olfactory characteristics reminiscent of known aldehydes but with enhanced stability and odor strength . The compound's unique scent profile makes it suitable for use in fine perfumery as well as functional products like soaps, shampoos, and household cleaners.
Odor Stability and Strength
Research has shown that this compound possesses better stability against oxidation compared to traditional fragrance compounds such as LILIAL®. Its anisic character contributes to its desirability in creating long-lasting fragrances . The ability to maintain scent integrity over time enhances its appeal in consumer products.
Chemical Synthesis
Synthetic Intermediates
In addition to its direct applications, this compound serves as an important intermediate in various synthetic pathways. For instance, it can be transformed into other valuable aromatic compounds through processes like alkylation and oxidation . These transformations are crucial for developing new materials with specific properties tailored for industrial applications.
Research Insights
A recent study focused on the structure-activity relationship (SAR) of benzene derivatives has highlighted the potential for further optimization of compounds related to this compound. The exploration of novel derivatives may lead to enhanced biological activities or improved performance in fragrance applications .
Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceutical | Antifungal (Amorolfine) | Broad-spectrum activity against multiple fungi |
| Fragrance Industry | Perfuming agent | Enhanced stability and odor strength |
| Chemical Synthesis | Synthetic intermediates | Useful in producing new aromatic compounds |
| Research Insights | Structure-activity relationship studies | Potential for optimization and new derivatives |
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene
Electronic and Steric Effects
- Substituent Position and Size : highlights that replacing bulky groups (e.g., tert-butyl) with smaller substituents (e.g., methyl) or altering their positions significantly reduces biological activity in related compounds. For example, replacing a tert-butyl group with an isopropyl group in pyrazole derivatives led to a 10-fold decrease in TNF-α inhibitory activity .
- Polar Functional Groups: The dimethoxypropyl chain in this compound enhances solubility in polar solvents compared to non-polar analogs like 4-tert-butyl-1-chlorobenzene. Ethoxy analogs (e.g., 84145-56-2) may exhibit even greater lipophilicity, affecting membrane permeability in drug design .
Biological Activity
4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene, also known as a substituted aromatic compound, has garnered attention for its potential biological activities. This article delves into its biological properties, including toxicity, metabolism, and potential therapeutic applications, supported by relevant data and case studies.
This compound has the molecular formula and a molecular weight of 236.35 g/mol. It is characterized by a tert-butyl group and a dimethoxypropyl substituent on the benzene ring, which may influence its biological interactions.
Toxicity Studies
- Genotoxicity : Research indicates that this compound is non-mutagenic in the Ames test and does not exhibit clastogenic effects in vitro. In studies involving rat liver cell lines, it was found to be non-clastogenic under specific experimental conditions .
- Acute Toxicity : The compound demonstrates low acute oral toxicity with an LD50 greater than 2000 mg/kg in rats . Furthermore, it has been shown to have mild effects on the hematopoietic system, with transient decreases in erythrocyte and leukocyte counts noted in some studies .
- Chronic Toxicity : Chronic exposure studies revealed potential for accumulation in body tissues, particularly in the liver and brain. Observations included fatty liver changes and periportal hypertrophy .
Metabolism
This compound undergoes significant metabolic transformation primarily through oxidation processes. Major metabolites identified include p-tert-butylbenzoic acid and p-tert-butyl hippuric acid, which are excreted mainly via urine . The metabolic pathway varies among species; for instance, different metabolites were observed in rats compared to mice .
Safety Profile
The compound's safety profile indicates minimal risk for genotoxic effects at typical exposure levels. The systemic exposure levels were reported to be below the threshold of toxicological concern (TTC), suggesting a low risk for adverse health effects under normal conditions of use .
Case Study 1: Environmental Impact Assessment
A study assessed the environmental impact of this compound in aquatic ecosystems. Results indicated that while the compound is stable in water, its degradation products showed varying toxicity levels to aquatic organisms. This highlights the importance of monitoring its environmental fate and potential bioaccumulation .
Case Study 2: Therapeutic Potential
Research exploring the therapeutic potential of this compound has suggested possible applications in fragrance formulations due to its distinct odor properties. Its ability to replace certain traditional compounds in perfumery points towards a niche market application that could leverage its unique chemical structure without significant toxicity concerns .
Data Summary
| Parameter | Finding |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.35 g/mol |
| LD50 | >2000 mg/kg (oral in rats) |
| Genotoxicity | Non-mutagenic (Ames test) |
| Major Metabolites | p-tert-butylbenzoic acid |
| Excretion | Primarily via urine |
| Environmental Stability | Stable but variable toxicity of degradation products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
